molecular formula C12H12FN2OP B13426618 N,N'-Diphenylphosphorodiamidic fluoride CAS No. 330-08-5

N,N'-Diphenylphosphorodiamidic fluoride

Cat. No.: B13426618
CAS No.: 330-08-5
M. Wt: 250.21 g/mol
InChI Key: FPLZAICQNAEAND-UHFFFAOYSA-N
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Description

N-[anilino(fluoro)phosphoryl]aniline is a compound that features a phosphoryl group bonded to two aniline moieties, with one of the aniline groups substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[anilino(fluoro)phosphoryl]aniline typically involves the reaction of aniline derivatives with phosphoryl chloride and fluorine-containing reagents. . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of N-[anilino(fluoro)phosphoryl]aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[anilino(fluoro)phosphoryl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction, and bases like sodium amide (NaNH2) for nucleophilic substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce aniline derivatives. Substitution reactions can lead to various substituted aniline compounds .

Scientific Research Applications

N-[anilino(fluoro)phosphoryl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[anilino(fluoro)phosphoryl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[anilino(fluoro)phosphoryl]aniline include:

    N-phenylphosphoryl aniline: Lacks the fluorine substitution.

    N-(fluoroanilino)phosphoryl aniline: Contains a fluorine atom but may differ in the position of substitution.

    N-(chloroanilino)phosphoryl aniline: Contains a chlorine atom instead of fluorine.

Uniqueness

N-[anilino(fluoro)phosphoryl]aniline is unique due to the presence of both a phosphoryl group and a fluorine atom, which confer distinct chemical properties and reactivity. The fluorine atom can enhance the compound’s stability and influence its interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

330-08-5

Molecular Formula

C12H12FN2OP

Molecular Weight

250.21 g/mol

IUPAC Name

N-[anilino(fluoro)phosphoryl]aniline

InChI

InChI=1S/C12H12FN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)

InChI Key

FPLZAICQNAEAND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)F

Origin of Product

United States

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